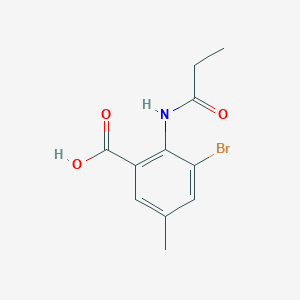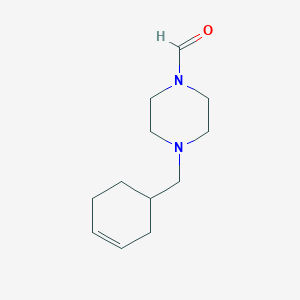![molecular formula C20H22N2O2 B5118733 N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as AMPA, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AMPA belongs to the class of benzamide compounds and has been shown to have significant biological activity.
Mecanismo De Acción
The mechanism of action of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 results in a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects contribute to the anti-inflammatory and immunomodulatory properties of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high potency and specificity for COX-2 inhibition. In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has low toxicity and is well-tolerated in animal models. However, the limitations of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide. One potential area of research is the development of novel N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in the treatment of autoimmune diseases. Additionally, the role of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in modulating the immune system and its effects on cancer progression warrant further investigation.
Métodos De Síntesis
The synthesis of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the reaction of N-allyl-2-aminobenzamide with 3-(4-methylphenyl)propanoic acid. The reaction is catalyzed by a suitable reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions. The resulting product is purified using column chromatography, yielding a white solid.
Aplicaciones Científicas De Investigación
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-14-21-20(24)17-6-4-5-7-18(17)22-19(23)13-12-16-10-8-15(2)9-11-16/h3-11H,1,12-14H2,2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAOBWSSOJDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)

![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)
